Diprovocim-X

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H83N7O10 |

|---|---|

Molecular Weight |

1134.4 g/mol |

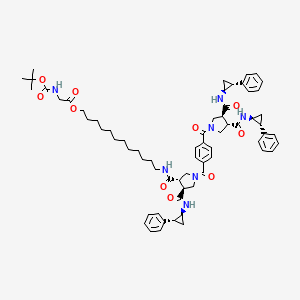

IUPAC Name |

12-[[(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-4-[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-3-carbonyl]amino]dodecyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C66H83N7O10/c1-66(2,3)83-65(81)68-38-58(74)82-34-22-11-9-7-5-4-6-8-10-21-33-67-59(75)51-39-72(40-52(51)60(76)69-55-35-48(55)43-23-15-12-16-24-43)63(79)46-29-31-47(32-30-46)64(80)73-41-53(61(77)70-56-36-49(56)44-25-17-13-18-26-44)54(42-73)62(78)71-57-37-50(57)45-27-19-14-20-28-45/h12-20,23-32,48-57H,4-11,21-22,33-42H2,1-3H3,(H,67,75)(H,68,81)(H,69,76)(H,70,77)(H,71,78)/t48-,49-,50-,51-,52-,53-,54-,55+,56+,57+/m1/s1 |

InChI Key |

KEKGLXKWMYJTES-YKAPJTMCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)OCCCCCCCCCCCCNC(=O)[C@@H]1CN(C[C@H]1C(=O)N[C@H]2C[C@@H]2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)N5C[C@H]([C@@H](C5)C(=O)N[C@H]6C[C@@H]6C7=CC=CC=C7)C(=O)N[C@H]8C[C@@H]8C9=CC=CC=C9 |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OCCCCCCCCCCCCNC(=O)C1CN(CC1C(=O)NC2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)N5CC(C(C5)C(=O)NC6CC6C7=CC=CC=C7)C(=O)NC8CC8C9=CC=CC=C9 |

Origin of Product |

United States |

Foundational & Exploratory

Diprovocim-X: A Technical Guide to its Mechanism of Action as a TLR1/TLR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diprovocim-X is a potent, synthetic small-molecule agonist of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer. It represents a novel class of immunomodulators with significant potential as a vaccine adjuvant, particularly in the context of cancer immunotherapy. Unlike the natural lipopeptide ligands of TLR1/TLR2, this compound possesses a unique chemical structure, yet it effectively activates downstream signaling pathways to elicit a robust innate and subsequent adaptive immune response. This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies used in its characterization, and visualizing the critical signaling pathways and experimental workflows.

Core Mechanism of Action: TLR1/TLR2 Agonism

This compound functions by engaging and activating the TLR1/TLR2 heterodimer on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages[1][2]. This interaction initiates a signaling cascade that is crucial for the innate immune response and the subsequent development of adaptive immunity[2]. Although bearing no structural resemblance to canonical TLR1/TLR2 ligands like the bacterial triacylated lipopeptide Pam3CSK4, this compound demonstrates high potency[3][4].

The binding of this compound to the TLR1/TLR2 complex induces a conformational change that brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This dimerization event is the critical first step in the activation of downstream signaling pathways.

Downstream Signaling Pathways

Upon activation of the TLR1/TLR2 heterodimer by this compound, a well-defined intracellular signaling cascade is initiated, which is dependent on the adaptor proteins MyD88 and TIRAP. This signaling culminates in the activation of two major pathways: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.

The key signaling events are as follows:

-

Recruitment of Adaptor Proteins: The dimerized TIR domains recruit the adaptor protein MyD88, which in turn recruits IRAK4 (interleukin-1 receptor-associated kinase 4).

-

Activation of MAPK Pathway: This leads to the phosphorylation and activation of several kinases, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).

-

Activation of NF-κB Pathway: The signaling cascade also results in the phosphorylation of IKKα and IKKβ, leading to the degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus.

The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12), chemokines, and co-stimulatory molecules, which are essential for the activation of the adaptive immune system.

References

- 1. pnas.org [pnas.org]

- 2. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Diprovocim-X TLR1/TLR2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprovocim-X is a potent, synthetic small-molecule agonist of the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) heterodimer.[1][2][3][4][5] It represents a novel class of immunomodulators with significant potential as a vaccine adjuvant and in cancer immunotherapy. Unlike natural TLR1/TLR2 ligands, such as triacylated lipopeptides from bacteria, this compound possesses a unique chemical structure and exhibits exceptional potency in activating innate and adaptive immune responses. This technical guide provides a comprehensive overview of the this compound-mediated TLR1/TLR2 signaling pathway, including its mechanism of action, downstream signaling events, and key experimental data.

Mechanism of Action: TLR1/TLR2 Heterodimerization

This compound functions by inducing the dimerization of TLR1 and TLR2 on the cell surface of immune cells, such as macrophages and dendritic cells. This heterodimerization is the critical first step in initiating the downstream signaling cascade. While the natural ligand for the TLR1/TLR2 complex is triacylated lipopeptides, this compound achieves this activation through a distinct binding mode. Structural studies have revealed that Diprovocim binds to the ectodomains of both TLR1 and TLR2, facilitating the formation of a stable signaling-competent complex. Interestingly, in vitro studies have shown that Diprovocim can also induce the formation of TLR2 homodimers, although the primary signaling pathway for its immunostimulatory effects is through the TLR1/TLR2 heterodimer.

The TLR1/TLR2 Signaling Cascade

Upon ligand-induced heterodimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 are brought into close proximity. This conformational change triggers the recruitment of adaptor proteins, initiating a signaling cascade that culminates in the activation of transcription factors and the production of pro-inflammatory cytokines and chemokines.

The canonical downstream signaling pathway activated by the this compound-TLR1/TLR2 complex involves the following key steps:

-

Recruitment of Adaptor Proteins: The activated TLR1/TLR2 complex recruits the adaptor proteins Myeloid differentiation primary response 88 (MyD88) and TIR domain-containing adapter protein (TIRAP).

-

Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4. This leads to the formation of a larger signaling complex known as the Myddosome.

-

Activation of Downstream Kinases: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6). TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.

-

Activation of MAPK and NF-κB Pathways: The activated TAK1 complex phosphorylates and activates two major downstream signaling pathways:

-

Mitogen-activated protein kinase (MAPK) pathway: This leads to the activation of p38 and JNK.

-

Nuclear factor-kappa B (NF-κB) pathway: This involves the phosphorylation and activation of the IκB kinase (IKK) complex (IKKα and IKKβ), leading to the degradation of the inhibitor of NF-κB (IκBα) and the subsequent translocation of NF-κB into the nucleus.

-

-

Gene Expression: Nuclear translocation of activated transcription factors, such as NF-κB and AP-1 (activated by the MAPK pathway), results in the transcription of a wide range of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and co-stimulatory molecules.

Caption: this compound induced TLR1/TLR2 signaling pathway.

Quantitative Data

The potency and efficacy of this compound and its analogs have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Diprovocim Analogs in Human Cells

| Compound | Cell Line | Assay | EC50 | Reference |

| Diprovocim-1 | THP-1 | TNF-α release | 110 pM | |

| This compound | THP-1 | TNF-α release | 5 nM | |

| SMU-Z1 | HEK-Blue hTLR2 | NF-κB activation | 4.88 ± 0.79 nM |

Table 2: Comparative Potency of this compound in Human and Murine Cells

| Compound | Cell Type | Species | Assay | Observation | Reference |

| This compound | THP-1 cells | Human | TNF-α release | Excellent potency and efficacy | |

| This compound | Mouse macrophages | Murine | TNF-α release | Substantially improved potency and efficacy compared to earlier analogs |

Experimental Protocols

The characterization of this compound's activity relies on a set of key immunological and cell-based assays.

TLR Dependence Assay using Neutralizing Antibodies

This experiment is designed to confirm that the observed cellular response is specifically mediated by TLR1 and TLR2.

-

Cell Line: Differentiated human THP-1 cells.

-

Stimulus: this compound (e.g., 5 nM).

-

Antibodies: Neutralizing antibodies against human TLR1, TLR2, and TLR6 (as a negative control).

-

Protocol:

-

Pre-treat differentiated THP-1 cells with neutralizing antibodies (e.g., 20 µg/mL) for 1 hour.

-

Stimulate the cells with this compound.

-

After a defined incubation period, collect the cell supernatant.

-

Measure the concentration of a downstream cytokine, such as TNF-α, using an enzyme-linked immunosorbent assay (ELISA).

-

-

Expected Outcome: A significant reduction in TNF-α production in the presence of anti-TLR1 and anti-TLR2 antibodies, but not with the anti-TLR6 antibody, confirms the dependence on the TLR1/TLR2 heterodimer.

Caption: Experimental workflow for TLR dependence assay.

TLR Dependence Assay using Macrophages from Knockout Mice

This method provides genetic evidence for the involvement of specific TLRs in the signaling pathway.

-

Cells: Peritoneal macrophages isolated from wild-type, TLR1-deficient, TLR2-deficient, and TLR6-deficient mice.

-

Stimulus: this compound.

-

Protocol:

-

Isolate peritoneal macrophages from the different mouse strains.

-

Culture the macrophages and stimulate them with this compound.

-

After a set incubation time, collect the cell culture supernatant.

-

Quantify the amount of a pro-inflammatory cytokine (e.g., TNF) produced using ELISA.

-

-

Expected Outcome: TNF production will be abrogated in macrophages from TLR1- and TLR2-deficient mice, but not from TLR6-deficient or wild-type mice, confirming the essential role of TLR1 and TLR2.

In Vivo Adjuvant Activity Assay

This experiment assesses the ability of this compound to enhance the adaptive immune response to a co-administered antigen.

-

Animal Model: C57BL/6J mice.

-

Antigen: Ovalbumin (OVA).

-

Adjuvant: this compound.

-

Protocol:

-

Immunize C57BL/6J mice intramuscularly with OVA alone, or OVA mixed with this compound.

-

After a specific period (e.g., 14 days), collect blood samples.

-

Measure OVA-specific antibody subtypes (e.g., IgG1, IgG2a) in the serum by ELISA.

-

To assess the cellular immune response, an in vivo cytotoxicity assay can be performed by challenging the immunized mice with splenocytes loaded with the target peptide (SIINFEKL).

-

-

Expected Outcome: Mice immunized with OVA plus this compound will show significantly higher titers of OVA-specific antibodies and enhanced in vivo cytotoxicity compared to mice immunized with OVA alone, demonstrating the adjuvant effect of this compound.

Conclusion

This compound is a highly potent and specific agonist of the TLR1/TLR2 signaling pathway. Its well-defined mechanism of action, involving the induction of TLR1/TLR2 heterodimerization and the subsequent activation of MyD88-dependent signaling, leads to robust innate and adaptive immune responses. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this promising new class of immunomodulators. The ability of this compound to act as a powerful adjuvant highlights its potential for the development of more effective vaccines and cancer immunotherapies.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

An In-depth Technical Guide to Diprovocim-X: A Novel TLR1/TLR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprovocim-X is a next-generation, synthetic small molecule that functions as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2] It represents a new class of TLR agonists with no structural resemblance to previously known natural or synthetic agonists.[1][3] this compound is characterized by its exceptional potency in both human and murine cells and its significant activity as a vaccine adjuvant, positioning it as a promising candidate for immunotherapy and vaccine development.[1] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its immunostimulatory effects by binding to and activating the TLR1/TLR2 heterodimer on the surface of immune cells, such as macrophages and dendritic cells. This binding event induces the dimerization of the receptor chains, initiating a downstream signaling cascade that is crucial for the innate immune response.

The activation of TLR1/TLR2 by this compound triggers a MyD88-dependent signaling pathway. This leads to the recruitment of adaptor proteins, including TIRAP and IRAK4, which in turn activate key inflammatory signaling pathways: the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway. Activation of these pathways results in the phosphorylation of IKKα, IKKβ, p38, JNK, and ERK, and the degradation of IκBα. Ultimately, this signaling cascade leads to the translocation of transcription factors, such as NF-κB, into the nucleus, driving the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This activation of the innate immune system by this compound subsequently bridges to the adaptive immune response, making it a powerful adjuvant. By promoting the maturation of dendritic cells and the production of cytokines, it enhances antigen presentation and stimulates robust antigen-specific T cell and B cell responses.

Signaling Pathway

Caption: this compound activates the TLR1/TLR2 pathway, leading to cytokine production.

Quantitative Data

The potency of this compound and its predecessor, Diprovocim, has been quantified in various cell types. The half-maximal effective concentration (EC50) values for the induction of TNF-α are summarized below.

| Compound | Cell Line/Type | Species | EC50 | Reference |

| Diprovocim | THP-1 cells | Human | 110 pM | |

| Diprovocim | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 875 pM | |

| Diprovocim | Peritoneal Macrophages | Mouse | 1.3 nM | |

| Diprovocim | Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | 6.7 nM | |

| This compound | THP-1 cells | Human | ~110 pM (comparable to Diprovocim) | |

| This compound | Peritoneal Macrophages | Mouse | Substantially improved potency over Diprovocim |

Experimental Protocols

In Vitro Activity Assessment

1. Cell Culture and Stimulation:

-

Human THP-1 Monocytic Cells: Differentiate THP-1 cells with phorbol 12-myristate 13-acetate (PMA). Seed the differentiated cells in 96-well plates at a density of 1 x 10^5 cells/well.

-

Mouse Peritoneal Macrophages: Isolate macrophages from the peritoneal cavity of mice. Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well.

-

Stimulation: Treat the cells with varying concentrations of this compound (dissolved in DMSO, with final DMSO concentration kept constant and low, e.g., ≤0.2%). Incubate for 4 hours for cytokine measurement or for specified time points for signaling pathway analysis.

2. Cytokine Production Measurement (ELISA):

-

Sample Collection: After the 4-hour stimulation, centrifuge the 96-well plates and collect the supernatants.

-

ELISA Procedure: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.

3. Signaling Pathway Analysis (Western Blot):

-

Cell Lysis: Following stimulation with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the phosphorylated and total forms of IKKα, IKKβ, p38, JNK, ERK, and IκBα. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Adjuvant Activity Assessment

1. Animal Model:

-

Use a suitable mouse strain, such as C57BL/6J.

2. Immunization Protocol:

-

Prepare an immunization mixture containing an antigen (e.g., ovalbumin, OVA) and this compound as the adjuvant. A typical dose might be 100 µg of OVA and 10 mg/kg of this compound.

-

Administer the mixture via intramuscular injection.

3. Evaluation of Immune Response:

-

Humoral Response (ELISA): At a specified time point after immunization (e.g., 14 days), collect blood samples and measure the serum titers of antigen-specific antibodies (e.g., OVA-specific IgG, IgG1, and IgG2b) by ELISA.

-

Cellular Response (e.g., in a tumor model): In a cancer immunotherapy model (e.g., B16-OVA melanoma), after immunization, challenge the mice with tumor cells. Monitor tumor growth and survival. Analyze tumor-infiltrating leukocytes by flow cytometry to quantify antigen-specific CD8+ T cells.

Experimental Workflow

References

An In-depth Technical Guide to the Structure-Activity Relationship of Diprovocim-X

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprovocim-X is a next-generation synthetic small molecule agonist of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer, a key pattern recognition receptor of the innate immune system. As a potent immune adjuvant, this compound holds significant promise for enhancing vaccine efficacy and in cancer immunotherapy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the diprovocim class of molecules, with a specific focus on this compound. We will delve into its mechanism of action, present quantitative data on the activity of various analogs, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways and experimental workflows.

Introduction: The Diprovocim Class of TLR1/TLR2 Agonists

The diprovocims are a novel class of synthetic, small-molecule agonists of the TLR1/TLR2 heterodimer.[1][2] Unlike the natural lipopeptide ligands of TLR1/TLR2, diprovocims possess a unique chemical scaffold and exhibit exceptional potency.[3] The prototypical member of this class, diprovocim-1, demonstrated remarkable agonist activity in human cells, with an EC50 in the picomolar range.[3] However, its efficacy in murine models was modest.[1] This led to the development of next-generation diprovocims, including this compound, which were optimized for improved activity in the murine system while retaining high potency in human cells. This cross-species activity makes this compound a valuable tool for preclinical and translational research.

Mechanism of Action

This compound exerts its immunostimulatory effects by binding to the TLR1/TLR2 heterodimer on the surface of immune cells, such as macrophages and dendritic cells. This binding event induces a conformational change in the receptor complex, initiating a downstream signaling cascade.

TLR1/TLR2 Dimerization and Downstream Signaling

The activation of the TLR1/TLR2 heterodimer by this compound triggers a signaling pathway dependent on the adaptor proteins Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF)-related adaptor molecule (TIRAP). This leads to the recruitment and activation of interleukin-1 receptor-associated kinase 4 (IRAK4), which in turn activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways culminates in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and the upregulation of co-stimulatory molecules, leading to the activation of both the innate and adaptive immune responses.

Caption: TLR1/TLR2 signaling pathway activated by this compound.

Structure-Activity Relationship (SAR) of Diprovocims

The core of the diprovocim scaffold is a pyrrolidine-3,4-dicarboxamide with four side chains. SAR studies have revealed that modifications to these side chains significantly impact the potency and species selectivity of these compounds.

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound and key analogs in both human and murine cell lines. The activity is determined by measuring the concentration required to elicit a half-maximal release of TNF-α (EC50).

| Compound | Structure | Human THP-1 Cells EC50 (nM) | Murine Macrophages EC50 (nM) | Murine Macrophages Efficacy (% of Diprovocim-1) |

| Diprovocim-1 | [Image of Diprovocim-1 structure] | 0.11 | 1.5 | 100 |

| This compound | [Image of this compound structure] | 0.14 | 0.75 | 550 |

| Analog 1 | [Structure with modified side chain] | >1000 | >1000 | - |

| Analog 2 | [Structure with alternative linker] | 1.2 | 25 | 80 |

Data sourced from Yang et al., J. Med. Chem. 2022, 65 (13), 9230–9252.

Key SAR Insights

-

Side Chain Composition: The nature of the four side chains is critical for activity. The presence of specific hydrophobic and aromatic moieties is essential for potent TLR1/TLR2 agonism.

-

Linker Length and Rigidity: The linker connecting the two halves of the molecule influences the overall conformation and binding affinity.

-

Murine Activity Enhancement: this compound incorporates modifications specifically designed to improve its interaction with the murine TLR1/TLR2 complex, resulting in significantly enhanced potency and efficacy in mouse cells compared to diprovocim-1. This was a key objective in its design to facilitate in vivo studies in mouse models.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro TNF-α Release Assay in Human THP-1 Cells

This assay quantifies the ability of diprovocim analogs to induce the release of TNF-α from human monocytic THP-1 cells.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Diprovocim analogs

-

Human TNF-α ELISA kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

To differentiate THP-1 cells into a macrophage-like phenotype, seed the cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.

-

After 48 hours, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before stimulation.

-

-

Compound Treatment:

-

Prepare serial dilutions of the diprovocim analogs in cell culture medium.

-

Add the diluted compounds to the differentiated THP-1 cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

TNF-α Quantification:

-

After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the TNF-α concentration against the log of the compound concentration.

-

Determine the EC50 value, the concentration of the compound that elicits a half-maximal response, using a non-linear regression analysis.

-

In Vivo Adjuvant Activity in Mice

This protocol describes the evaluation of the adjuvant effect of this compound in a mouse immunization model using ovalbumin (OVA) as a model antigen.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

This compound

-

Sterile PBS

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) (for comparison)

Procedure:

-

Immunization:

-

Prepare the immunization mixture by emulsifying a solution of OVA (e.g., 100 µ g/mouse ) and this compound (e.g., 20 µ g/mouse ) in sterile PBS.

-

Administer the immunization via intramuscular or subcutaneous injection on day 0.

-

Administer a booster immunization with the same formulation on day 14.

-

-

Analysis of Immune Response:

-

Antibody Titer: Collect blood samples at various time points (e.g., days 14, 21, and 28) and measure the OVA-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA.

-

Cytotoxic T Lymphocyte (CTL) Activity: On day 21, sacrifice the mice and isolate splenocytes. Perform an in vivo or ex vivo CTL assay to measure the specific lysis of OVA-pulsed target cells.

-

Caption: In vivo experimental workflow for evaluating this compound adjuvant activity.

Conclusion

This compound represents a significant advancement in the development of synthetic TLR1/TLR2 agonists. Its high potency in both human and murine systems, coupled with its well-defined mechanism of action, makes it a powerful tool for immunological research and a promising candidate for clinical development as a vaccine adjuvant and immunotherapeutic agent. The structure-activity relationships established for the diprovocim class provide a clear roadmap for the design of future analogs with tailored properties. The detailed experimental protocols provided in this guide will facilitate the further investigation and application of this exciting class of immunostimulatory molecules.

References

- 1. Collection - Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 2. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Discovery and development of Diprovocim-X

An in-depth technical guide on the discovery and development of Diprovocim-X, a potent synthetic agonist of Toll-like receptor 1 and 2 (TLR1/TLR2), designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a next-generation synthetic small molecule agonist of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer, which plays a crucial role in the innate immune system.[1] It belongs to the diprovocim class of compounds, which are distinguished by their exceptional potency and a mechanism of action that involves inducing the dimerization of TLR1 and TLR2.[2][3] Unlike canonical TLR1/TLR2 agonists, such as the bacterial lipopeptide Pam3CSK4, the diprovocims bear no structural resemblance to any known natural or synthetic TLR agonist.[1][4] This class of molecules was identified through a high-throughput screen of a chemical library designed to promote cell surface receptor dimerization.

The prototypical member of this class, Diprovocim-1, demonstrated remarkable potency in human cells, with an EC50 of 110 pM for inducing TNF-α production in THP-1 cells. However, its activity in murine cells was more modest. This compound was developed to address this limitation, exhibiting substantially improved potency and efficacy in mouse macrophages while maintaining the excellent activity of Diprovocim-1 in human cells. This enhanced murine activity makes this compound a valuable tool for in vivo studies in mouse models, particularly in the fields of cancer immunotherapy and vaccine adjuvant development.

Discovery and Optimization

The diprovocim class of compounds was discovered by screening a library of approximately 100,000 synthetic compounds for their ability to activate the innate immune response. The primary screening assay measured the production of Tumor Necrosis Factor-alpha (TNF-α) in human THP-1 myeloid cells. The initial leads emerged from a sublibrary of compounds designed to facilitate the dimerization of cell surface receptors.

Extensive structure-activity relationship (SAR) studies were conducted to optimize the initial hits, leading to an 800-fold improvement in potency and the development of Diprovocim-1. Further optimization led to the creation of this compound, which was specifically designed to have improved activity in murine models. This compound features a modified fourth side chain that enhances its potency and efficacy towards the murine TLR1/TLR2 complex without compromising its high activity in the human system.

Mechanism of Action

This compound exerts its immunostimulatory effects by acting as an agonist of the TLR1/TLR2 heterodimer. TLRs are a class of pattern recognition receptors that play a critical role in the innate immune system by recognizing conserved molecular patterns found in microbes. TLR2 forms heterodimers with either TLR1 or TLR6 to recognize bacterial lipoproteins and lipopeptides. The TLR1/TLR2 complex specifically recognizes triacylated lipopeptides.

Although Diprovocim is structurally distinct from these natural ligands, it effectively induces the formation of TLR1/TLR2 heterodimers. Crystallographic studies have shown that Diprovocim binds to a hydrophobic pocket at the interface of the TLR1 and TLR2 ectodomains, inducing a conformational change that brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This initiates a downstream signaling cascade.

Signaling Pathway

The activation of the TLR1/TLR2 complex by this compound triggers a well-defined intracellular signaling pathway that is dependent on the adaptor proteins MyD88 and TIRAP. This cascade leads to the activation of key transcription factors, including NF-κB and AP-1, through the activation of MAP kinases (p38, JNK, and ERK) and the IKK complex. These transcription factors then orchestrate the expression of a wide range of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

Quantitative Data

The potency of this compound and its predecessor, Diprovocim-1, has been quantified in various cell-based assays. The data highlights the exceptional potency in human cells and the improved activity of this compound in murine cells.

| Compound | Cell Type | Assay Readout | EC50 | Efficacy (relative to Diprovocim-1) |

| Diprovocim-1 | Human THP-1 cells | TNF-α production | 110 pM | 100% |

| Mouse peritoneal macrophages | TNF-α production | 1.3 nM | 100% | |

| This compound | Human THP-1 cells | TNF-α production | 140 pM | ~100% |

| Mouse peritoneal macrophages | TNF-α production | 750 pM | ~550% |

Applications in Cancer Immunotherapy

A major application of this compound is as a vaccine adjuvant in cancer immunotherapy. By potently activating antigen-presenting cells (APCs) like dendritic cells and macrophages, this compound enhances the presentation of tumor antigens to T cells, thereby stimulating a robust anti-tumor immune response.

In preclinical mouse models of melanoma (B16-OVA), Diprovocim has been shown to act as a powerful adjuvant when co-administered with a tumor antigen (ovalbumin). This combination promotes antigen-specific cytotoxic T lymphocyte (CTL) responses and synergizes with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, to eliminate tumors and provide long-term immunological memory. In these studies, the combination of a Diprovocim-adjuvanted vaccine and anti-PD-L1 therapy led to a 100% survival rate in mice with aggressive melanoma over the course of the experiment.

Experimental Protocols

TLR Agonist Activity Assay (THP-1 Cells)

This protocol describes the measurement of TNF-α production in differentiated human THP-1 cells in response to TLR agonist stimulation.

-

Cell Culture and Differentiation:

-

Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To differentiate the cells into a macrophage-like phenotype, seed them in 96-well plates at a density of 5 x 10^4 cells/well.

-

Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubate for 48-72 hours.

-

After incubation, wash the cells with fresh medium to remove PMA and non-adherent cells.

-

-

TLR Agonist Stimulation:

-

Prepare serial dilutions of this compound or other TLR agonists in complete cell culture medium.

-

Add the diluted agonists to the differentiated THP-1 cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Pam3CSK4).

-

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of TNF-α Production:

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

-

Calculate the EC50 values by plotting the TNF-α concentration against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.

-

In Vivo Murine Melanoma Model (B16-OVA)

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a Diprovocim-adjuvanted cancer vaccine.

-

Animal Model:

-

Use 6-8 week old female C57BL/6J mice.

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Tumor Inoculation:

-

Culture B16-OVA melanoma cells, which express the model antigen ovalbumin.

-

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

-

Subcutaneously inject 1 x 10^5 to 5 x 10^5 B16-OVA cells into the flank of each mouse.

-

-

Vaccination and Treatment:

-

Begin vaccination and treatment protocols when tumors become palpable (e.g., day 3-7 post-inoculation).

-

Prepare the vaccine by mixing the tumor antigen (e.g., 50 µg ovalbumin) with the adjuvant (e.g., 10 nmol this compound).

-

Administer the vaccine via intramuscular injection into the contralateral limb.

-

For combination therapy, administer anti-PD-L1 antibody (e.g., 200 µg) via intraperitoneal injection.

-

Typically, two doses of the vaccine are given, for example, on day 3 and day 10 post-tumor inoculation.

-

-

Monitoring and Endpoints:

-

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

-

Monitor animal body weight and overall health.

-

The primary endpoints are typically tumor growth inhibition and overall survival.

-

At the end of the study, tumors and spleens can be harvested for further analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune responses.

-

Conclusion

This compound represents a significant advancement in the field of synthetic immune agonists. Its development from a high-throughput screening campaign to a rationally designed molecule with potent and species-specific activity showcases a powerful approach to drug discovery. With its well-defined mechanism of action, exceptional potency, and demonstrated efficacy as a vaccine adjuvant in preclinical models of cancer, this compound holds considerable promise for the development of novel immunotherapies. The detailed technical information provided here serves as a guide for researchers and drug development professionals seeking to explore the potential of this compound and other TLR agonists in their own research and development programs.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim - PMC [pmc.ncbi.nlm.nih.gov]

Diprovocim-X: A Synthetic Immune Potentiator for Next-Generation Immunotherapies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Diprovocim-X is a novel, synthetically produced small molecule that acts as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3] It represents a new class of immune potentiators that exhibit no structural similarity to previously identified TLR agonists.[1][2] Developed through extensive structure-activity relationship (SAR) studies, this compound has demonstrated exceptional potency in activating both the innate and adaptive immune systems, positioning it as a promising candidate for various immunotherapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound functions by inducing the dimerization of TLR1 and TLR2 on the surface of immune cells, such as macrophages and dendritic cells. This dimerization event initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. Subsequent activation of interleukin-1 receptor-associated kinase 4 (IRAK4) and TIRAP leads to the activation of two major signaling pathways: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. The activation of these pathways culminates in the production of pro-inflammatory cytokines and chemokines, leading to the maturation of antigen-presenting cells and the subsequent activation of the adaptive immune response.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Parameter | Value | Reference |

| Human THP-1 cells | EC50 (TNF-α production) | 140 pM | |

| Mouse Macrophages | EC50 (TNF-α production) | 750 pM | |

| Mouse Macrophages | Efficacy vs. Diprovocim-1 | 550% |

Table 2: In Vivo Adjuvant Activity of this compound in Mice

| Parameter | Dosage | Co-administered Antigen | Outcome | Reference |

| Immunization | 200 µg (10 mg/kg) per mouse | Ovalbumin (OVA), 100 µg (5 mg/kg) per mouse | Induced strong in vivo cytotoxicity against target peptide-loaded splenocytes. | |

| Antitumor Immunity | 10 mg/kg | Ovalbumin (OVA) | Synergized with anti-PD-L1 treatment to inhibit tumor growth and generate long-term antitumor memory. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

The synthesis of this compound is a multi-step process. For complete, step-by-step instructions, including the preparation of starting materials and intermediates, please refer to the Supporting Information of the publication "Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response" in the Journal of Medicinal Chemistry.

Cell-Based Assays for TLR1/TLR2 Activation

1. Cell Culture and Differentiation:

-

Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation into a macrophage-like phenotype is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

2. Stimulation with this compound:

-

Differentiated THP-1 cells are washed and seeded in fresh medium.

-

This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle-only control is included.

-

The cells are incubated for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

3. Measurement of Cytokine Production (TNF-α ELISA):

-

After incubation, the cell culture supernatants are collected.

-

The concentration of tumor necrosis factor-alpha (TNF-α) in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Adjuvant Activity in Mice

1. Animal Models:

-

C57BL/6J mice are commonly used for in vivo studies.

2. Immunization Protocol:

-

Mice are immunized via intramuscular (i.m.) injection.

-

The immunizing solution consists of the antigen (e.g., ovalbumin, OVA) mixed with this compound as the adjuvant. A typical dose is 100 µg of OVA and 200 µg of this compound per mouse.

-

Control groups include mice immunized with the antigen alone or with a vehicle control.

-

A booster immunization is typically administered after a set period (e.g., 7 days).

3. Assessment of Immune Response (Cytotoxic T-Lymphocyte Assay):

-

Splenocytes from immunized mice are harvested.

-

Target cells (e.g., splenocytes from naive mice) are labeled with a fluorescent dye and pulsed with the specific peptide antigen (e.g., SIINFEKL for OVA).

-

The target cells are then co-cultured with the splenocytes from the immunized mice.

-

The specific lysis of target cells is measured by flow cytometry to determine the cytotoxic T-lymphocyte (CTL) activity.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound induced TLR1/TLR2 signaling cascade.

Experimental Workflow for In Vivo Adjuvant Efficacy

Caption: Workflow for assessing in vivo adjuvant activity.

References

An In-depth Technical Guide on the Role of Diprovocim-X in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diprovocim-X, a novel synthetic small-molecule agonist of Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2). This compound has demonstrated significant potential as a powerful modulator of the innate immune system and as a vaccine adjuvant.

Core Mechanism of Action: TLR1/TLR2 Agonism

This compound functions by activating the heterodimeric TLR1/TLR2 receptor complex, a key component of the innate immune system responsible for recognizing pathogen-associated molecular patterns (PAMPs) from bacteria.[1][2][3][4][5] Unlike natural TLR1/TLR2 ligands, such as triacylated lipopeptides, this compound is a synthetic molecule with a distinct chemical structure. Its activation of TLR1/TLR2 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immune responses.

The activation of the TLR1/TLR2 complex by this compound is highly potent, with studies showing activity at picomolar concentrations in human cells. This potent activity makes it a promising candidate for various immunotherapeutic applications.

Signaling Pathways Activated by this compound

Upon binding to the TLR1/TLR2 complex, this compound induces a conformational change in the receptors, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88) and TIRAP (TIR domain-containing adapter protein). This initiates a signaling cascade that activates two major downstream pathways: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (mitogen-activated protein kinase) pathway.

The activation of these pathways culminates in the translocation of transcription factors, such as NF-κB and AP-1 (activator protein 1), into the nucleus. This, in turn, drives the expression of a wide range of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and co-stimulatory molecules that are crucial for both innate and adaptive immunity.

Caption: this compound induced TLR1/TLR2 signaling cascade.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various cell types, demonstrating its robust activity in both human and murine models. The following table summarizes the key quantitative data.

| Cell Line/Primary Cells | Species | Assay | EC50 Value | Reference |

| THP-1 cells | Human | TNF-α production | 110 pM | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | TNF-α production | 875 pM | |

| Peritoneal Macrophages | Mouse | TNF-α production | 1.3 nM | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | TNF-α production | 6.7 nM |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are outlines of key experiments used to characterize the activity of this compound.

This assay is fundamental for quantifying the potency of TLR1/TLR2 agonists.

-

Cell Culture:

-

Human THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Mouse peritoneal macrophages are isolated from mice following standard protocols.

-

-

Stimulation:

-

Differentiated THP-1 cells or primary macrophages are plated in 96-well plates.

-

Cells are treated with a serial dilution of this compound (e.g., 0.01-10000 nM) for a specified period (e.g., 4 hours).

-

-

Quantification of TNF-α:

-

The cell culture supernatant is collected.

-

The concentration of TNF-α is determined using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The EC50 value is calculated by plotting the TNF-α concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

-

This protocol outlines the evaluation of this compound's ability to enhance an antigen-specific immune response in a mouse model.

-

Animal Model:

-

Female C57BL/6J mice (e.g., 8 weeks old) are used.

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Immunization:

-

Mice are immunized via intramuscular (i.m.) injection.

-

The immunization formulation consists of a model antigen, such as ovalbumin (OVA), mixed with this compound. A typical dose might be 100 µg of OVA and 10 mg/kg of this compound per mouse.

-

Control groups include mice immunized with the antigen alone, this compound alone, or a vehicle control.

-

A booster immunization may be administered at a later time point (e.g., day 28).

-

-

Evaluation of Immune Response:

-

Humoral Response: Blood samples are collected at various time points (e.g., 14 days post-immunization) to measure the levels of antigen-specific antibodies (e.g., IgG) in the serum using ELISA.

-

Cellular Response: A cytotoxic T lymphocyte (CTL) assay can be performed to assess the activity of antigen-specific CD8+ T cells.

-

-

Tumor Challenge Model (for cancer vaccine studies):

-

Mice are inoculated with tumor cells expressing the model antigen (e.g., B16-OVA melanoma cells).

-

Tumor growth is monitored over time, and survival rates are recorded.

-

Caption: Workflow for evaluating this compound activity.

Conclusion

This compound represents a significant advancement in the field of immunology, offering a potent and specific means of activating the innate immune system through the TLR1/TLR2 pathway. Its well-defined mechanism of action, coupled with its demonstrated efficacy as a vaccine adjuvant in preclinical models, underscores its potential for the development of novel immunotherapies and next-generation vaccines. Further research and clinical development are warranted to fully explore the therapeutic applications of this promising molecule.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Immunostimulatory Action of Diprovocim-X: A Technical Guide to its Cellular Activation Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways activated by Diprovocim-X, a potent, synthetic small-molecule agonist of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and vaccine development. Herein, we detail the mechanism of action, downstream signaling cascades, and quantifiable cellular responses elicited by this compound, supported by experimental data and detailed methodologies.

Core Mechanism of Action: TLR1/TLR2 Dimerization and MyD88-Dependent Signaling

This compound functions as a powerful adjuvant by initiating an innate immune response through the specific activation of the TLR1/TLR2 complex on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][2] Unlike the natural lipopeptide ligands of TLR1/TLR2, this compound is a structurally distinct synthetic molecule that induces a conformational change in the extracellular domains of TLR1 and TLR2, promoting their heterodimerization.[1] This dimerization event is the critical first step in initiating the intracellular signaling cascade.

Upon ligand-induced dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 associate, creating a signaling platform for the recruitment of adaptor proteins. The primary adaptor protein for the TLR1/TLR2 complex is Myeloid differentiation primary response 88 (MyD88).[1] The recruitment of MyD88 is facilitated by the TIR-domain-containing adapter protein (TIRAP).[1] This leads to the formation of a larger signaling complex known as the Myddosome.

The Myddosome subsequently recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4. Activated IRAK4 then phosphorylates and activates other downstream kinases, propagating the signal.

Activation of Downstream NF-κB and MAPK Pathways

The activation of the IRAK complex triggers two major downstream signaling branches: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

NF-κB Pathway: The signal is transduced to the inhibitor of NF-κB kinase (IKK) complex, which consists of IKKα and IKKβ. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

MAPK Pathway: this compound-induced TLR1/TLR2 signaling also leads to the phosphorylation and activation of all three major MAPK families: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases, in turn, activate other transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in various cell-based assays, primarily by measuring the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The half-maximal effective concentration (EC50) values highlight the exceptional potency of this molecule in both human and murine immune cells.

| Cell Line/Type | Species | Parameter Measured | EC50 Value | Reference |

| THP-1 (differentiated) | Human | TNF-α production | 140 pM | |

| Peritoneal Macrophages | Mouse | TNF-α production | 750 pM | |

| THP-1 | Human | TNF-α production | 110 pM | |

| Human PBMCs | Human | TNF-α production | 875 pM | |

| Mouse Peritoneal Macrophages | Mouse | TNF-α production | 1.3 nM | |

| Mouse BMDCs | Mouse | TNF-α production | 6.7 nM |

Table 1: Potency of Diprovocim and this compound in inducing TNF-α production in various cell types.

Experimental Protocols

Measurement of Cytokine Production

Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α) from immune cells upon stimulation with this compound.

Methodology:

-

Cell Culture: Human THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA). Murine peritoneal macrophages are harvested from mice following intraperitoneal injection of thioglycolate.

-

Stimulation: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or a vehicle control.

-

Incubation: Cells are incubated for a specified period (typically 4-24 hours) to allow for cytokine production and secretion.

-

Quantification: The concentration of TNF-α in the cell culture supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Signaling Pathway Analysis

Objective: To detect the activation of key signaling proteins in the NF-κB and MAPK pathways.

Methodology:

-

Cell Lysis: Differentiated THP-1 cells or mouse peritoneal macrophages are treated with this compound for various time points. Following stimulation, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of IKKα, IKKβ, p38, JNK, ERK, and IκBα. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Adjuvant Activity and Therapeutic Potential

The potent in vitro activity of this compound translates to significant adjuvant effects in vivo. In murine models, co-administration of this compound with an antigen (e.g., ovalbumin) enhances both antigen-specific humoral (antibody) and cellular (T-cell) immune responses. This demonstrates its potential as a vaccine adjuvant.

Furthermore, in preclinical cancer models, this compound, when used as an adjuvant in a cancer vaccine, has been shown to promote antigen-specific anti-tumor immunity. This effect is significantly enhanced when combined with immune checkpoint blockade, such as anti-PD-L1 therapy, leading to complete tumor inhibition and long-term survival in mice.

While there are no clinical trials specifically for this compound reported to date, other synthetic TLR1/TLR2 agonists are under clinical investigation for various indications, including cancer and infectious diseases. For instance, the synthetic lipopeptide TLR2 agonist CBLB612 has been in Phase 2 clinical trials for oncology applications. The development of these related molecules underscores the therapeutic potential of targeting the TLR1/TLR2 pathway.

Conclusion

This compound is a highly potent and specific synthetic agonist of the TLR1/TLR2 heterodimer. Its well-defined mechanism of action, involving the activation of MyD88-dependent signaling and the subsequent engagement of NF-κB and MAPK pathways, leads to a robust pro-inflammatory response. The quantitative data from in vitro and in vivo studies demonstrate its potential as a powerful adjuvant for vaccines and as a component of combination cancer immunotherapy. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising immunomodulatory agent.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Diprovocim-X

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Diprovocim-X, a potent synthetic small-molecule agonist of Toll-like receptor 1 and 2 (TLR1/TLR2). This compound serves as a powerful adjuvant, activating innate and adaptive immune responses, making it a valuable tool for preclinical research in vaccine development and cancer immunotherapy.[1][2][3]

Introduction

This compound is a next-generation derivative of Diprovocim, designed for improved potency and efficacy in murine models while retaining high activity in human cells.[1][2] It acts by inducing the heterodimerization of TLR1 and TLR2 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This activation triggers downstream signaling pathways, leading to the production of proinflammatory cytokines and the maturation of APCs, which are crucial for initiating a robust adaptive immune response against co-administered antigens. Preclinical studies have demonstrated its efficacy as an adjuvant in cancer vaccine models, where it enhances antigen-specific T-cell responses and can act synergistically with immune checkpoint inhibitors like anti-PD-L1 to eradicate tumors.

Mechanism of Action: TLR1/TLR2 Signaling

This compound binding to the TLR1/TLR2 heterodimer initiates a signaling cascade dependent on the adaptor proteins MyD88 and TIRAP. This leads to the activation of IRAK4 and subsequent downstream signaling involving MAP kinases (p38, JNK, ERK) and the canonical NF-κB pathway. The culmination of this pathway is the transcription of genes encoding proinflammatory cytokines and chemokines, which orchestrate the innate and adaptive immune responses.

Experimental Protocols

Protocol 1: In Vivo Adjuvant Activity Assessment in a Murine Vaccination Model

This protocol details the use of this compound as an adjuvant with a model antigen, ovalbumin (OVA), to assess the induction of an adaptive immune response in mice.

Materials:

-

This compound

-

Ovalbumin (OVA)

-

Sterile saline solution

-

C57BL/6J mice (6-8 weeks old)

-

Syringes and needles for intramuscular injection

Procedure:

-

Preparation of Reagents:

-

Reconstitute this compound in a suitable vehicle (e.g., sterile saline) to a final concentration for the desired dose.

-

Dissolve OVA in sterile saline.

-

-

Animal Groups:

-

Group 1: Saline (Vehicle control)

-

Group 2: OVA alone

-

Group 3: this compound + OVA

-

-

Immunization Schedule:

-

Day 0 (Primary Immunization): Administer a 100 µL intramuscular (i.m.) injection into the hind limb of each mouse according to its group. A typical dose is 100 µg of OVA co-administered with 200 µg (10 mg/kg) of this compound.

-

Day 14 (Booster Immunization): Administer a second i.m. injection with the same formulations as the primary immunization.

-

-

Endpoint Analysis:

-

Day 23 (9 days post-boost): Euthanize mice and collect spleens and blood.

-

Cytotoxic T Lymphocyte (CTL) Assay: Isolate splenocytes to measure the in vivo cytotoxicity against target cells loaded with the OVA-derived peptide SIINFEKL.

-

Antibody Titer Measurement: Use serum collected from blood to measure OVA-specific antibody subtypes (e.g., IgG1, IgG2b) by ELISA.

-

Protocol 2: Therapeutic Antitumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a therapeutic vaccination strategy using this compound as an adjuvant in combination with an immune checkpoint inhibitor in a B16-OVA melanoma tumor model.

Materials:

-

B16-OVA melanoma cells

-

This compound

-

Ovalbumin (OVA)

-

Anti-PD-L1 antibody

-

Sterile saline solution and appropriate cell culture media

-

C57BL/6J mice (6-8 weeks old)

-

Syringes and needles for subcutaneous, intramuscular, and intraperitoneal injections

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation:

-

On Day 0 , inject 2 x 105 B16-OVA melanoma cells subcutaneously (s.c.) into the flank of each C57BL/6J mouse.

-

-

Treatment Schedule:

-

Day 3 (Primary Immunization): When tumors are established, administer an i.m. injection of 100 µg OVA mixed with 10 mg/kg this compound.

-

Days 3, 6, 9, 12, 15: Administer 200 µg of anti-PD-L1 antibody via intraperitoneal (i.p.) injection.

-

Day 10 (Booster Immunization): Administer a second i.m. injection of OVA + this compound.

-

-

Monitoring and Endpoint Analysis:

-

Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers.

-

Monitor animal survival.

-

At the end of the study, tumors can be excised for analysis of tumor-infiltrating leukocytes (TILs) by flow cytometry to assess the infiltration of CD8+ T cells, CD4+ T cells, and NK cells.

-

Quantitative Data Summary

The following table summarizes the potency of Diprovocim and this compound from in vitro studies, which provides the basis for its in vivo application.

| Compound | Cell Type | Assay | EC50 | Efficacy | Reference |

| Diprovocim-1 | Human THP-1 cells | TNF-α Production | 110 pM | 100% | |

| This compound | Human THP-1 cells | TNF-α Production | 140 pM | 100% (relative to Diprovocim-1) | |

| Diprovocim-1 | Mouse Macrophages | TNF-α Production | ~1.5 nM | 100% | |

| This compound | Mouse Macrophages | TNF-α Production | 750 pM | 550% (relative to Diprovocim-1) |

In Vivo Efficacy: In a B16-OVA melanoma model, the combination of Diprovocim-adjuvanted OVA immunization with anti-PD-L1 treatment resulted in the complete inhibition of tumor growth and 100% survival of the mice. This treatment also generated long-term antitumor memory. The antitumor effect was shown to be dependent on CD8+ T cells.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - Journal of Medicinal Chemistry - Figshare [figshare.com]

Application Notes and Protocols: Diprovocim-X in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of Diprovocim-X, a potent Toll-like receptor 1 and 2 (TLR1/TLR2) agonist, in mice. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the immunomodulatory and anti-tumor activities of this compound.

Mechanism of Action

This compound is a synthetic small molecule that activates the innate immune system by binding to the TLR1/TLR2 heterodimer on the surface of immune cells, such as macrophages and dendritic cells.[1][2] This engagement triggers a downstream signaling cascade involving the adaptor proteins MyD88 and TIRAP, and the protein kinase IRAK4.[3] Subsequently, this leads to the activation of two major signaling pathways: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[3] Activation of these pathways results in the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and the promotion of adaptive immune responses.[3]

Signaling Pathway

The signaling pathway initiated by this compound binding to the TLR1/TLR2 complex is depicted below.

Quantitative Data Summary

The following tables summarize the dosages and experimental models for this compound and its precursor, Diprovocim, in mice.

| Compound | Dosage | Route of Administration | Mouse Strain | Experimental Model | Reference |

| This compound | 200 µ g/mouse (10 mg/kg) | Intramuscular (i.m.) | C57BL/6J | Adjuvant activity with ovalbumin (OVA) | |

| Diprovocim | 10 mg/kg | Intramuscular (i.m.) | C57BL/6J | B16-OVA melanoma |

| Experimental Model | Cell Line | Number of Cells | Implantation Route | Treatment Details |

| B16-OVA Melanoma | B16-OVA | 2 x 105 | Subcutaneous (s.c.) | Diprovocim (10 mg/kg, i.m.) with OVA (100 µg) on day 3 post-tumor implantation, with a booster on day 10. Anti-PD-L1 (200 µg, i.p.) on days 3, 6, 9, and 12. |

Experimental Protocols

Protocol 1: Adjuvant Activity of this compound with Ovalbumin

This protocol is adapted from a study demonstrating the adjuvant effect of this compound when co-administered with the model antigen ovalbumin (OVA).

Materials:

-

This compound

-

Endotoxin-free Ovalbumin (OVA)

-

Vehicle (e.g., 5% DMSO, 10% Tween 80 in saline)

-

C57BL/6J mice (female, 8 weeks old)

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Preparation of this compound/OVA Formulation:

-

Reconstitute this compound in the vehicle to a final concentration that allows for the administration of 200 µg per mouse in a suitable injection volume (e.g., 50 µL).

-

Dissolve OVA in sterile saline to a concentration that allows for the administration of 100 µg per mouse.

-

On the day of injection, mix the this compound and OVA solutions.

-

-

Administration:

-

Administer the this compound/OVA mixture via intramuscular (i.m.) injection into the quadriceps muscle of the hind limb.

-

A typical injection volume for i.m. in mice is 30-50 µL.

-

A booster immunization can be administered 7 to 28 days after the initial immunization.

-

-

Endpoint Analysis:

-

The immune response can be evaluated at various time points after immunization.

-

Antigen-specific antibody titers (e.g., IgG1, IgG2a) can be measured from serum samples by ELISA.

-

Cellular immune responses can be assessed by T-cell proliferation assays or intracellular cytokine staining of splenocytes.

-

Protocol 2: this compound in a Syngeneic B16-OVA Melanoma Model with Anti-PD-L1

This protocol describes a therapeutic tumor model to evaluate the efficacy of this compound as a vaccine adjuvant in combination with checkpoint blockade.

Materials:

-

B16-OVA melanoma cells

-

This compound

-

Ovalbumin (OVA)

-

Anti-mouse PD-L1 antibody

-

C57BL/6J mice

-

Cell culture reagents

-

Sterile PBS and syringes

Procedure:

-

Tumor Cell Implantation:

-

Culture B16-OVA cells to 80-90% confluency.

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 2 x 106 cells/mL.

-

Inject 100 µL of the cell suspension (2 x 105 cells) subcutaneously into the flank of each mouse.

-

-

Treatment Regimen:

-

Day 3 post-tumor implantation:

-

Administer this compound (10 mg/kg) mixed with OVA (100 µg) via intramuscular injection.

-

Administer anti-PD-L1 antibody (200 µg) via intraperitoneal (i.p.) injection.

-

-

Days 6, 9, and 12 post-tumor implantation:

-

Administer anti-PD-L1 antibody (200 µg, i.p.).

-

-

Day 10 post-tumor implantation:

-

Administer a booster immunization of this compound (10 mg/kg) with OVA (100 µg) via i.m. injection.

-

-

-

Monitoring and Endpoint:

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Monitor the body weight and overall health of the mice.

-

The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival can also be a key endpoint.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating this compound in a murine tumor model.

References

- 1. SimB16: Modeling Induced Immune System Response against B16-Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Volume of Intramuscular Injection into the Caudal Thigh Muscles of Female and Male BALB/c Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formulating a Cancer Vaccine with Diprovocim-X Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprovocim-X is a next-generation synthetic small molecule agonist of the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[1] Its potent immunostimulatory properties make it an excellent candidate as an adjuvant in therapeutic cancer vaccines. By activating the innate immune system, this compound enhances the adaptive immune response against tumor-associated antigens, leading to improved tumor control and survival. These application notes provide detailed protocols for the formulation, in vitro characterization, and in vivo evaluation of a cancer vaccine using this compound as an adjuvant, with a specific focus on a model system using ovalbumin (OVA) as the antigen in a murine melanoma model.

Mechanism of Action of this compound

This compound functions by binding to the TLR1/TLR2 heterodimer on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][2] This binding event triggers a downstream signaling cascade that is dependent on the adaptor proteins MyD88 and TIRAP.[2] The subsequent activation of transcription factors, including NF-κB and AP-1, leads to the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of costimulatory molecules on the surface of APCs.[2] This process promotes the maturation of DCs, enhances antigen presentation to T cells, and ultimately drives the differentiation of naive T cells into effector T cells, including cytotoxic T lymphocytes (CTLs), which are crucial for killing tumor cells.

Signaling Pathway of this compound via TLR1/TLR2

Data Presentation

In Vitro Potency of Diprovocim and this compound

| Compound | Cell Line | Assay | EC50 | Reference |

| Diprovocim | Human THP-1 cells | TNF-α production | 110 pM | |

| Diprovocim | Mouse Peritoneal Macrophages | TNF-α production | 1.3 nM | |

| This compound | Differentiated THP-1 cells (human) | TNF-α production | 5 nM (Stimulation) | |

| This compound | Thioglycolate-elicited mouse peritoneal macrophages | TNF-α production | 500 nM (Stimulation) |

In Vivo Efficacy of Diprovocim-Adjuvanted OVA Vaccine in B16-OVA Melanoma Model

| Treatment Group | Adjuvant | Survival Rate (at day 54) | Key Observations | Reference |

| OVA + Vehicle | None | 0% | No protection against tumor growth. | |

| OVA + Alum | Alum | 25% | Modest increase in survival. | |

| OVA + Diprovocim | Diprovocim | 100% | Complete protection and curative response. |

Immunological Correlates of Protection

| Parameter | OVA + Vehicle | OVA + Alum | OVA + Diprovocim | Reference |

| OVA-specific IgG Titers | ||||

| Total IgG | Low | High | High | |

| IgG1 | Low | High | High | |

| IgG2b | Low | Low | High | |

| Tumor-Infiltrating Leukocytes (% of CD45+ cells) | ||||

| CD4+ T cells | Low | Moderate | High | |

| CD8+ T cells | Low | Moderate | High | |

| OVA-specific CD8+ T cells | Low | Moderate | High | |

| NK cells | Low | Moderate | High |

Experimental Protocols

Experimental Workflow for Cancer Vaccine Development

Vaccine Formulation

Objective: To prepare a stable and immunogenic cancer vaccine formulation containing the model antigen ovalbumin (OVA) and the this compound adjuvant.

Materials:

-

Ovalbumin (OVA), endotoxin-free

-

This compound

-

Sterile, endotoxin-free phosphate-buffered saline (PBS)

-

Vehicle (e.g., DMSO for initial solubilization of this compound, followed by dilution in PBS)

Protocol:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

-

On the day of immunization, dilute the this compound stock solution to the final desired concentration in sterile PBS. A final concentration of 10 mg/kg per mouse is a recommended starting point based on preclinical studies.

-

Prepare a solution of OVA in sterile PBS at the desired concentration. A dose of 100 μg per mouse is commonly used.

-